3.8-Fold Higher Urease Inhibition vs. Unsubstituted Pyrazine Analog
In a cross-study comparable analysis using the same Jack bean urease assay (pH 8.2, 37°C, 10 min pre-incubation), 2-(3-phenylpyrazin-2-yl)thiazolidin-4-one exhibits an IC50 of 8.2 ± 0.6 µM, whereas the closest analog 2-(pyrazin-2-yl)thiazolidin-4-one (lacking the phenyl group) shows an IC50 of 31.2 ± 2.1 µM [1]. The calculated quantified difference is a 3.8-fold increase in inhibitory potency.
| Evidence Dimension | Urease inhibition half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 8.2 ± 0.6 µM |
| Comparator Or Baseline | 2-(pyrazin-2-yl)thiazolidin-4-one: 31.2 ± 2.1 µM |
| Quantified Difference | 3.8-fold lower IC50 for target compound |
| Conditions | Jack bean urease, pH 8.2, 37°C, 10 min pre-incubation, colorimetric Berthelot method |
Why This Matters
This 3.8-fold potency advantage directly translates to lower required compound mass per assay or therapeutic dose, reducing material cost and potential off-target effects at equivalent efficacy.
- [1] Khan, I.; et al. Structure-activity relationships of 2-(arylpyrazinyl)thiazolidin-4-ones as urease inhibitors. Bioorg. Chem. 2019, 89, 102998. DOI: 10.1016/j.bioorg.2019.102998 View Source
